molecular formula C6H5N3 B7723547 1H-Benzotriazole CAS No. 273-02-9

1H-Benzotriazole

Cat. No. B7723547
CAS RN: 273-02-9
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Description

1H-Benzotriazole is an anticorrosive agent, which is useful in aircraft deicing and antifreeze fluids. It is also employed in dishwasher detergents. Further, it is used as a restrainer in photographic emulsions and also useful as a reagent for the determination of silver in analytical chemistry .


Synthesis Analysis

Benzotriazole can be prepared by treating o-phenylenediamine with nitrous acid (liberated during the reaction between sodium nitrite and acetic acid) to form mono-diazonium salt that follows spontaneous intramolecular cyclization reaction to produce benzotriazole . The preparation and synthetic utility of versatile benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential .


Molecular Structure Analysis

The molecular formula of 1H-Benzotriazole is C6H5N3 and its molecular weight is 119.1240 . Its five-membered ring contains three consecutive nitrogen atoms .


Chemical Reactions Analysis

Benzotriazoles are emerging contaminants widespread in environmental waters. As they are robust against conventional biological wastewater treatment, it is desirable to develop cost-effective and safe treatment methods for benzotriazole removal . The degradation of water dissolved 1H-benzotriazole (1H-BTA) with UV/H2O2 and UV/TiO2 has been studied .


Physical And Chemical Properties Analysis

1H-Benzotriazole is a white solid with a melting point of 100°C, a boiling point of 350°C, a density of 1.36 g/cm3, and is soluble in water .

Scientific Research Applications

  • Biodegradation and Environmental Persistence : 1H-Benzotriazole has been studied for its biotransformation and degradation pathways. It is a partial persistent pollutant in conventional wastewater treatment, transforming into various products like hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid, which have environmental relevance (Huntscha et al., 2014).

  • Phototransformation Mechanisms : Research on the aqueous phototransformation of 1H-Benzotriazole using compound-specific isotope analysis (CSIA) has provided insights into its direct photolysis and indirect photolysis mechanisms. This study contributes to understanding how 1H-Benzotriazole degrades in aquatic environments (Wu et al., 2021).

  • Degradation Techniques and Toxicological Analysis : The degradation efficiency of 1H-Benzotriazole using ultraviolet activating persulfate (UV/PS) has been evaluated, revealing insights into its transformation products and their toxicological impact. This research is significant for developing environmental-friendly treatment methods for benzotriazoles removal (Ye et al., 2018).

  • Photocatalytic Transformations : A study on photocatalytic degradation of 1H-Benzotriazole and its derivatives under UV-irradiated TiO2 has been conducted. This research explores the intermediates formed, degradation rates, and the fate of organic nitrogen, offering insights into efficient methods to abate these pollutants (Minella et al., 2020).

  • Synthesis and Applications in Chemistry : The synthesis of diverse 1H-Benzotriazoles through diboron-mediated N-OH deoxygenation and palladium-catalyzed bond formation has been explored. This method provides access to a variety of benzotriazoles, highlighting their importance in medicinal chemistry, organic synthesis, and industrial applications (Gurram et al., 2015).

  • Human Exposure and Toxicology : Studies have been conducted on the occurrence and removal of benzotriazoles in wastewater and their toxicity to aquatic organisms, providing critical information on human exposure and environmental impact (Asimakopoulos et al., 2013), (Seeland et al., 2012).

Safety And Hazards

1H-Benzotriazole is harmful by inhalation, in contact with skin and if swallowed. It is irritating to eyes, respiratory system, and skin. Heating may cause an explosion . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The photocatalytic process activated by UV-irradiated TiO2 is an efficient tool to abate 1H-benzotriazole and its derivatives, avoiding their release in the environment .

properties

IUPAC Name

2H-benzotriazole
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InChI

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)
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InChI Key

QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=NNN=C2C=C1
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Molecular Formula

C6H5N3
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DSSTOX Substance ID

DTXSID6020147
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Molecular Weight

119.12 g/mol
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Physical Description

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER.
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Boiling Point

399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C
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Flash Point

170 °C (338 °F) - closed cup, 190-195 °C o.c.
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Solubility

1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate)
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Density

1.36 g/cu cm at 20 °C, 1.36 g/cm³
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Vapor Density

4.1 (Air = 1)
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Vapor Pressure

Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Product Name

1H-Benzotriazole

Color/Form

Needles from chloroform or benzene, White to light tan, crystalline powder

CAS RN

95-14-7, 273-02-9
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Melting Point

208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C
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Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-6-(fluoromethyl)-pyridine (55 mg, 0.29 mmol) and 2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole (50 mg, 0.26 mmol). Reaction time: 13 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 50 mg (0.17 mmol, 64%) of 5-fluoro-2-(4-(6-fluoromethyl)pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as a yellow solid.
Quantity
55 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
Quantity
50 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (25 mg, 0.16 mmol) and 2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole (30 mg, 0.15 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 12 mg (42 μmol, 29%) of 4-chloro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange solid.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole
Quantity
30 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (76 mg, 0.48 mmol) and 2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole (95 mg, 0.44 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH-99:1) to yield 40 mg (0.14 mmol, 31%) of 4-nitro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil.
Quantity
76 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
Quantity
95 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compounds were prepared in accordance with the general method of Example 108(C), from 90 mg (0.53 mmol) of 2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole and 1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole. The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 10 mg (42 μmol, 8%) of 24-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil with a purity of 82%. Another fraction yielded after SCX column (DCM, DCM/MeOH 98:2, DCM/MeOH/NH4OH 95:4:1 to 94:4:2) 19 mg (76 μmol, 14%) of 1-(4-(pyridin-2-yl)but-3-ynyl)-1H-benzo[d][1,2,3]triazole as an orange oil.
Name
2-(but-3-ynyl)-2H-benzo[d][1,2,3]triazole
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Benzotriazole
Reactant of Route 2
1H-Benzotriazole
Reactant of Route 3
1H-Benzotriazole
Reactant of Route 4
1H-Benzotriazole
Reactant of Route 5
1H-Benzotriazole
Reactant of Route 6
1H-Benzotriazole

Citations

For This Compound
11,700
Citations
M Malow, KD Wehrstedt, S Neuenfeld - Tetrahedron letters, 2007 - Elsevier
… properties, those of 1H-benzotriazole † have been investigated… describe the thermal behaviour of 1H-benzotriazole and 1H-1,… The exothermic decomposition energy of 1H-benzotriazole …
Number of citations: 71 www.sciencedirect.com
J Ye, P Zhou, Y Chen, H Ou, J Liu, C Li, Q Li - Chemical Engineering …, 2018 - Elsevier
… This study evaluated the degradation efficiency of 1H-benzotriazole (1H-BTA) with 280 nm ultraviolet activating persulfate (UV/PS). Degradation of 1H-BTA followed pseudo-first order …
Number of citations: 74 www.sciencedirect.com
M Minella, E De Laurentiis, F Pellegrino, M Prozzi… - Nanomaterials, 2020 - mdpi.com
… The most used compounds of this class are 1H-benzotriazole (BTz) and tolyltriazole (a mixture of 4-methyl- and 5-methyl-1H-benzotriazole, TTz). These chemicals show strong …
Number of citations: 9 www.mdpi.com
L Wu, S Suchana, R Flick, S Kümmel, H Richnow… - Water Research, 2021 - Elsevier
… Finally, 1H-benzotriazole is expected to undergo photolysis … of 1H-benzotriazole is pH-dependent, as 1H-benzotriazole … the transformation rate of 1H-benzotriazole increases slightly in …
Number of citations: 13 www.sciencedirect.com
K Kopańska, A Najda, J Żebrowska, L Chomicz… - Bioorganic & medicinal …, 2004 - Elsevier
… of 1H-benzimidazole and 1H-benzotriazole and their N-alkyl … -1H-benzotriazole (11) and 5,6-dibromo-1H-benzotriazole (… reported for chlorination of 1H-benzotriazole 25 and published …
Number of citations: 136 www.sciencedirect.com
JE Lee, MK Kim, JY Lee, YM Lee, KD Zoh - Chemical Engineering Journal, 2019 - Elsevier
… In this study, the removal kinetics and degradation mechanism of 1H-benzotriazole (BTA), which is widely used in anti-corrosive agents, during the UV/chlorination reaction were …
Number of citations: 40 www.sciencedirect.com
KS Bokati, C Dehghanian - Journal of Environmental Chemical …, 2018 - Elsevier
The adsorption behavior of 1H-benzotriazole (BTA) corrosion inhibitor on aluminum alloy 1050, mild steel and copper in simulated sea water was investigated using weight loss, …
Number of citations: 64 www.sciencedirect.com
ZZ Tasic, MM Antonijevic, MBP Mihajlovic… - Journal of Molecular …, 2016 - Elsevier
… The synergistic inhibition effect of the 5-methyl-1H-benzotriazole (MBTAH)/1H-benzotriazole (BTAH) with … 5-methyl-1H-benzotriazole and 1H-benzotriazole were added in the solution in …
Number of citations: 61 www.sciencedirect.com
KS Bokati, C Dehghanian, S Yari - Corrosion Science, 2017 - Elsevier
… In this study, the corrosion inhibition of 1H-benzotriazole (BTA) alone and in combination with Na 2 MoO 4 ·2H 2 O and Na 3 PO 4 ·12H 2 O on single and coupled copper and mild steel …
Number of citations: 103 www.sciencedirect.com
J Struk-Sokołowska, U Kotowska, J Piekutin… - Water Resources and …, 2022 - Elsevier
The research focused on a very dangerous and commonly used compound which has carcinogenic and mutagenic impact on living organisms. 1H-benzotriazole (1H-BTR) is used as a …
Number of citations: 6 www.sciencedirect.com

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